molecular formula C21H17ClN6O2 B2918732 ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate CAS No. 946242-67-7

ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate

Cat. No.: B2918732
CAS No.: 946242-67-7
M. Wt: 420.86
InChI Key: XTPOPDGVENHAMW-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate is a heterocyclic compound featuring a pteridine core substituted with a 4-chlorophenylamino group at position 4 and an ethyl benzoate moiety at position 2 via an amino linker. The pteridine scaffold is a bicyclic system composed of fused pyrimidine and pyrazine rings, which confers rigidity and planar geometry. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors or folate antagonists .

Properties

IUPAC Name

ethyl 4-[[4-(4-chloroanilino)pteridin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-2-30-20(29)13-3-7-16(8-4-13)26-21-27-18-17(23-11-12-24-18)19(28-21)25-15-9-5-14(22)6-10-15/h3-12H,2H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPOPDGVENHAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the 4-chlorophenyl group through nucleophilic substitution. The final step involves esterification to introduce the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper complexes). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Table 1: Key Structural Features of Ethyl 4-({4-[(4-Chlorophenyl)amino]pteridin-2-yl}amino)benzoate and Analogues
Compound Name Core Structure Substituents Functional Groups
Target Compound Pteridine 4-Chlorophenylamino, ethyl benzoate Amino, ester, chloro
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) Benzene 2-Hydroxybenzylamino, ethyl benzoate Hydroxyl, ester, amino
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) Benzene 3,5-di-tert-butyl-2-hydroxybenzylamino, ethyl benzoate Hydroxyl, ester, bulky alkyl
Methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate Pyrimidine Sulfanyl acetamido, 4-chlorophenyl, methyl benzoate Sulfhydryl, amide, chloro
4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate Benzene Benzoyl, sulfonyl, 4-chlorophenyl, benzoate Sulfonyl, ester, chloro

Key Observations :

  • Core Heterocycles: The target compound’s pteridine core distinguishes it from benzene or pyrimidine-based analogues.
  • Substituent Effects : The 4-chlorophenyl group is common in the target compound and ’s pyrimidine derivative. However, hydroxyl and tert-butyl groups in compounds I and II alter solubility and steric bulk, respectively. The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-rich pteridine system .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound I Compound II Compound Compound
LogP ~3.2 (estimated) ~2.1 ~5.8 ~3.5 ~4.0
Solubility (mg/mL) <0.1 (aqueous) ~1.2 <0.01 ~0.5 <0.1
Hydrogen Bond Donors 2 2 2 3 1

Analysis :

  • The target compound’s moderate lipophilicity (LogP ~3.2) balances membrane permeability and aqueous solubility, whereas bulky tert-butyl groups in Compound II drastically increase LogP (~5.8), reducing solubility.
  • Hydroxyl groups in Compounds I and II improve aqueous solubility but may limit blood-brain barrier penetration compared to the chloro-substituted target .

Biological Activity

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure that can be described by the following molecular formula: C16H16ClN5O2. The presence of the pteridine moiety and the chlorophenyl group suggests potential interactions with various biological targets.

Structural Formula

The structural representation can be summarized as:

\text{Ethyl 4 4 4 chlorophenyl amino pteridin 2 yl}amino)benzoate}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pteridine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds often fall below 10 µM, indicating potent activity.

Case Study: Pteridine Derivatives

A study involving pteridine derivatives showed promising results with IC50 values ranging from 3.0 µM to 5.85 µM against different cancer cell lines. Notably, one compound exhibited a remarkable increase in caspase-3 levels, suggesting an apoptotic mechanism of action .

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-75.85Apoptosis
Compound BA5493.0Apoptosis
Ethyl derivativeVarious<10Cytotoxicity

Anti-Cholinesterase Activity

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. This compound may exhibit such activity due to its structural features.

In Vitro Studies

In vitro assays have shown that related compounds possess significant anti-cholinesterase activity, with IC50 values comparable to established drugs like donepezil . This suggests that this compound could be a candidate for further investigation in neuropharmacology.

The mechanisms underlying the biological activities of this compound likely involve:

  • Inhibition of Enzymatic Activity : Compounds targeting cholinesterase enzymes can enhance acetylcholine levels, improving synaptic transmission.
  • Induction of Apoptosis : The ability to increase caspase activity indicates a potential role in programmed cell death pathways, particularly in cancer cells.
  • Receptor Modulation : The structural components may interact with various receptors involved in cell signaling pathways.

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